molecular formula C12H18F3NO4 B6608771 3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2866352-62-5

3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B6608771
CAS No.: 2866352-62-5
M. Wt: 297.27 g/mol
InChI Key: GQQBVWITXZQJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid is a synthetic compound that belongs to the class of cyclopentane carboxylic acids. It is an important molecule in organic chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

  • The starting material is cyclopentane, which undergoes trifluoromethylation to introduce the trifluoromethyl group at the desired position.

  • The next step involves the protection of the amine group by introducing the tert-butoxycarbonyl (Boc) protecting group.

  • Finally, the carboxylation of the cyclopentane ring is performed to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. Continuous flow chemistry might also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

  • Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution, to introduce new substituents.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Acid or base catalysts, suitable solvents like dichloromethane or ethanol.

Major Products Formed: The major products depend on the type of reaction carried out. For example:

  • Oxidation: Could form a ketone or an alcohol derivative.

  • Reduction: Could result in the formation of a simpler hydrocarbon or an amine.

  • Substitution: Could yield various substituted cyclopentane derivatives.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity and interaction with biological macromolecules.

  • Medicine: Investigated for its potential use in drug discovery and development due to its unique structural features.

  • Industry: May be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • Molecular Targets: Specific enzymes or receptors in biological systems.

  • Pathways Involved: Can influence metabolic pathways, signal transduction pathways, or other biochemical processes.

Comparison with Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}-cyclopentane-1-carboxylic acid

  • 3-(trifluoromethyl)cyclopentane-1-carboxylic acid

  • N-Boc-cyclopentane-1-carboxylic acid

This combination of structural elements makes it a valuable molecule for various research applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-11(12(13,14)15)5-4-7(6-11)8(17)18/h7H,4-6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQBVWITXZQJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.